
Gadobutrol Monohydrate
Vue d'ensemble
Description
Gadobutrol Monohydrate is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is a second-generation extracellular non-ionic macrocyclic gadolinium-based contrast agent. This compound is known for its high stability and low risk of nephrogenic systemic fibrosis, making it a preferred choice for enhancing the contrast in MRI scans. It is marketed under various trade names, including Gadovist and Gadavist .
Applications De Recherche Scientifique
Medical Imaging
Gadobutrol monohydrate is predominantly used as a contrast agent in MRI to improve the visualization of pathological lesions across various body regions. Its applications include:
- Central Nervous System Imaging : Enhances the detection of abnormalities such as tumors, lesions, and vascular malformations in the brain and spinal cord .
- Breast Imaging : Assists in assessing malignant breast disease, allowing for better diagnosis and treatment planning .
- Vascular Imaging : Utilized in contrast-enhanced magnetic resonance angiography (CE-MRA) to evaluate blood vessels and detect conditions like stroke .
Oncology Research
In cancer studies, this compound plays a critical role in visualizing tumors and evaluating their response to therapies. It aids researchers in:
- Tumor Perfusion Studies : Assessing blood flow within tumors to understand their biology and treatment response .
- Lesion Characterization : Providing detailed imaging that helps differentiate between benign and malignant lesions, crucial for treatment decisions .
Cardiovascular Studies
Gadobutrol is employed extensively in evaluating cardiac conditions through MRI. Its applications include:
- Myocardial Perfusion Imaging : Evaluating blood flow to the heart muscle during rest and stress conditions, crucial for diagnosing coronary artery disease .
- Assessment of Vascular Structures : Detailed imaging of heart anatomy aids in managing various cardiovascular diseases .
Neurological Applications
In neurological imaging, this compound helps identify abnormalities such as:
- Brain Lesions : Effective in detecting multiple sclerosis lesions, metastases, and other neurological disorders .
- Vascular Issues : Assists in diagnosing conditions like transient ischemic attacks by visualizing cerebral vasculature .
Pharmaceutical Development
Researchers utilize this compound in drug formulation studies to assess the efficacy of new therapeutic agents. Its applications include:
- Evaluating New Therapies : Ensuring safety and effectiveness through imaging studies that monitor drug effects on target tissues .
- Studying Blood-Brain Barrier Dynamics : Understanding how therapeutic agents cross the blood-brain barrier can inform drug design .
Case Study 1: Efficacy in Tumor Visualization
A study involving 402 patients demonstrated that gadobutrol-enhanced MRI provided superior diagnostic performance compared to unenhanced images. The study highlighted the compound's effectiveness in delineating tumor borders and internal morphology, leading to better clinical outcomes .
Case Study 2: Safety Profile Analysis
A systematic safety analysis conducted over 29 million applications revealed that gadobutrol has an excellent safety profile. Adverse events were generally mild and transient, with no significant increase in adverse reactions across various patient demographics, including those with renal impairment .
Comparative Data Table
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Medical Imaging | CNS, breast, vascular imaging | Enhanced lesion detection and characterization |
Oncology Research | Tumor perfusion studies | Improved visualization of tumor response |
Cardiovascular Studies | Myocardial perfusion imaging | Effective assessment of coronary artery disease |
Neurological Applications | Brain lesions and vascular issues | Critical for diagnosing neurological disorders |
Pharmaceutical Development | Drug efficacy evaluation | Supports drug formulation studies |
Mécanisme D'action
Target of Action
Gadobutrol, also known as Gd-DO3A-butrol, is primarily used as a contrast agent in Magnetic Resonance Imaging (MRI). Its primary targets are tissues with disrupted blood-brain barriers and/or abnormal vascularity . It is also used to assess the presence and extent of malignant breast disease, evaluate known or suspected supra-aortic or renal artery disease, and assess myocardial perfusion .
Mode of Action
Gadobutrol works by enhancing the contrast in MRI scans. The visualization of normal and pathological tissue in MRI depends on variations in the radiofrequency signal intensity that occur with differences in proton density, the spin-lattice or longitudinal relaxation times (T1), and the spin-spin or transverse relaxation time (T2) . Gadobutrol, being a paramagnetic substance, affects these relaxation times, thereby improving the contrast of the images .
Biochemical Pathways
Gadobutrol does not directly interact with biochemical pathways. Instead, it affects the physical properties of water protons in the vicinity of the gadolinium ion, altering the relaxation times of those protons. This change in relaxation times is what leads to the contrast enhancement in MRI .
Pharmacokinetics
Gadobutrol exhibits dose-proportional pharmacokinetics and is rapidly distributed into the extracellular space . It shows minimal plasma protein binding . Gadobutrol is primarily eliminated in the urine, with >50% of the dose eliminated within 2 hours, >90% within 12 hours, and 100% within 72 hours . Since gadobutrol is exclusively eliminated in an unchanged form via the kidneys, no dosage adjustment is considered necessary .
Result of Action
The primary result of gadobutrol’s action is the enhancement of contrast in MRI scans. This allows for better visualization of lesions and abnormal vascularity in various parts of the body, including the central nervous system and the breasts . It also aids in the evaluation of known or suspected supra-aortic or renal artery disease, and in the assessment of myocardial perfusion .
Analyse Biochimique
Biochemical Properties
Gadobutrol Monohydrate is formulated at twice the gadolinium ion concentration compared to other GBCAs, thus requiring a lesser injection volume . It is not metabolized and is excreted in an unchanged form via the kidneys .
Cellular Effects
In the central nervous system, this compound works by highlighting any areas with disrupted blood-brain barrier and/or abnormal vascularity . It provides contrast enhancement during cranial, spinal, breast, or other investigations .
Molecular Mechanism
The mechanism of action of this compound in MRI involves variations in the radiofrequency signal intensity that occur with differences in proton density, the spin-lattice or longitudinal relaxation times (T1), and the spin-spin or transverse relaxation time (T2) .
Temporal Effects in Laboratory Settings
Based on more than 20 years of experience in the clinical trial and real-world settings, this compound has been found to be an effective and safe diagnostic GBCA for use in contrast-enhanced MRI and MRA .
Metabolic Pathways
This compound is not metabolized and is excreted in an unchanged form via the kidneys . More than 90% of the given dose is eliminated via the urine within 12 hours after intravenous administration .
Transport and Distribution
After intravenous administration, this compound is rapidly distributed in the extracellular space .
Subcellular Localization
As an extracellular contrast agent, this compound does not have a specific subcellular localization. It is distributed in the extracellular space and does not enter cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Gadobutrol Monohydrate involves the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with 4,4-dimethyl-3,5,8-trioxabicyclo[5,1,0]octane and lithium chloride in alcohol at elevated temperatures. This is followed by alkylation with sodium monochloroacetate in an alkaline medium. The work-up involves acidic conditions, removal of salts, and addition of gadolinium oxide. The pH is then adjusted with lithium hydroxide to a neutral to slightly basic value. The solution is concentrated, and alcohol is added, followed by heating under reflux. After cooling, the crude product is isolated and dried. The crude product is then dissolved in water, purified on an ion exchanger, treated with activated carbon, followed by sterile filtration, boiling under reflux, cooling, and isolation and drying of the final product .
Industrial Production Methods: Industrial production methods for this compound focus on high yield and purity. A novel method simplifies the process by forming a gadolinium complex in-situ without purification of butrol intermediates and eliminating the resin purification process. This method produces high-purity this compound in a high yield through a simplified process .
Analyse Des Réactions Chimiques
Types of Reactions: Gadobutrol Monohydrate primarily undergoes complexation reactions due to its gadolinium content. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: The synthesis involves reagents such as cyclen, 4,4-dimethyl-3,5,8-trioxabicyclo[5,1,0]octane, lithium chloride, sodium monochloroacetate, and gadolinium oxide. The conditions include elevated temperatures, alkaline and acidic media, and refluxing.
Major Products: The major product of these reactions is this compound itself, with high purity and stability .
Comparaison Avec Des Composés Similaires
- Gadoterate Meglumine
- Gadobenate Dimeglumine
- Gadopentetate Dimeglumine
Comparison: Gadobutrol Monohydrate is unique due to its high stability and low risk of nephrogenic systemic fibrosis compared to linear gadolinium-based contrast agents. It is formulated at twice the gadolinium ion concentration of other contrast agents, reducing the injection volume and improving image enhancement. Its macrocyclic structure provides higher stability and lower toxicity .
Activité Biologique
Gadobutrol monohydrate is a gadolinium-based contrast agent (GBCA) primarily used in magnetic resonance imaging (MRI) to enhance the visualization of internal structures. This article explores its biological activity, pharmacodynamics, efficacy, safety profile, and relevant clinical findings.
Overview of Gadobutrol
Gadobutrol is a macrocyclic GBCA characterized by its high stability and low risk of releasing gadolinium ions, which can lead to nephrogenic systemic fibrosis (NSF) in susceptible patients. It is administered intravenously at a standard dose of 0.1 mmol/kg body weight and is indicated for various diagnostic imaging procedures, including assessments of the central nervous system, breast cancer, and vascular diseases .
Gadobutrol enhances MRI images by altering the relaxation times of protons in tissues. The relaxivity values at 1.5 T are as follows:
- Relaxivity (r1) : 5.2 L/(mmol·sec)
- Relaxivity (r2) : 6.1 L/(mmol·sec)
These values indicate that gadobutrol effectively shortens T1 and T2 relaxation times, leading to improved contrast in T1-weighted sequences .
Absorption and Elimination
After intravenous administration, gadobutrol is rapidly distributed in the extracellular space. It is primarily excreted unchanged via the kidneys:
- Half-life : Approximately 2 hours
- Elimination : Over 50% within 2 hours; over 90% within 12 hours post-injection .
Safety Profile
The GARDIAN study evaluated the safety of gadobutrol in over 23,000 patients, revealing an overall adverse drug reaction (ADR) incidence of 0.7%. Key findings include:
- Most ADRs were mild (84.9%).
- Serious ADRs occurred in 0.02% of patients.
- The most common ADRs included nausea (0.3%) and vomiting (0.1%) .
Case Studies and Clinical Trials
Several clinical trials have established the efficacy of gadobutrol-enhanced MRI:
- Phase 3 Clinical Trials :
- Pediatric Studies :
Comparative Efficacy Table
Study Type | Population Size | Key Findings |
---|---|---|
Phase 3 Trial | 402 | Superior diagnostic performance compared to ProHance |
Pediatric Trial | 60 | Safe for infants; effective for various diagnoses |
GARDIAN Study | 23,708 | Low incidence of ADRs; good image quality rated by physicians |
Propriétés
IUPAC Name |
2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O9.Gd.H2O/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);;1H2/q;+3;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKUDJWFTFYTQQ-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].O.[Gd+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33GdN4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Gd-DO3A-butrol and what is its primary application in research?
A: Gd-DO3A-butrol, also known as Gadobutrol Monohydrate, is a gadolinium-based contrast agent used in magnetic resonance imaging (MRI). [, , , , ] It enhances the contrast in MRI images by shortening the T1 relaxation time of water protons in its vicinity, allowing for clearer visualization of tissues and structures. [, , , , ]
Q2: How does the concentration of Gd-DO3A-butrol affect its efficacy in prostate cancer detection using MRI?
A: Research suggests that using a 1 M concentration of Gd-DO3A-butrol during multiparametric MRI may improve the accuracy of prostate cancer detection compared to using 0.5 M concentrations of other gadolinium-based contrast agents. [] This is likely due to the higher T1 relaxivity associated with the higher concentration.
Q3: Has Gd-DO3A-butrol been compared to other contrast agents in research? If so, what are the findings?
A: Yes, Gd-DO3A-butrol has been compared to other gadolinium-based contrast agents in several studies. For instance, one study found that in a rat model, Gd-DO3A-butrol provided better visualization of perilymphatic spaces in the inner ear compared to Gd-DOTA when using a 9.4-tesla micro-MRI. [] Another study investigated its use in detecting colorectal cancer liver metastases and found that a radiomic model based on Gd-DO3A-butrol enhanced MRI data could predict overall survival across different contrast agents and imaging protocols. [] This suggests a potential for generalizability of its imaging characteristics.
Q4: How does Gd-DO3A-butrol behave under different magnetic field strengths in terms of its relaxivity?
A: The T1 relaxivity (r1) of Gd-DO3A-butrol varies depending on the magnetic field strength of the MRI scanner. A study measuring r1 in human whole blood at 1.5T, 3T, and 7T found that r1 values decrease with increasing field strength. [] At 1.5T, the r1 of Gd-DO3A-butrol was 4.6 ± 0.2 s−1⋅mM−1, decreasing to 4.5 ± 0.3 s−1⋅mM−1 at 3T and 4.2 ± 0.3 s−1⋅mM−1 at 7T. []
Q5: Beyond visualizing anatomical structures, are there other research applications of Gd-DO3A-butrol?
A: Yes, Gd-DO3A-butrol has been explored in preclinical research for visualizing and quantifying lymphatic flow. [] One study used laser ablation with inductively coupled plasma mass spectrometry imaging (LA-ICP-MSI) to track the distribution of Gd-DO3A-butrol within the lymphatic system of a rat model, demonstrating its potential for investigating lymphatic function. []
Q6: Are there any safety concerns regarding the use of Gd-DO3A-butrol in research?
A: While generally considered safe for clinical use, researchers are investigating the long-term effects of gadolinium deposition in the body. [] Therefore, it's crucial to use Gd-DO3A-butrol responsibly in research, adhering to established safety protocols and minimizing exposure whenever possible.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.